Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound with a unique structure that includes a benzyl group and a diazaspirodecane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the use of a spirocyclic ketone, which undergoes a nucleophilic substitution reaction with benzylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .
Scientific Research Applications
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,7-diazaspiro[4.5]decane: Similar structure but lacks the carboxylate group.
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Similar structure with the carboxylate group at a different position.
Uniqueness
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the position of the carboxylate group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16/h1-3,5-6,17H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWLEEZMVYPFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857102 |
Source
|
Record name | Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-70-8 |
Source
|
Record name | Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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